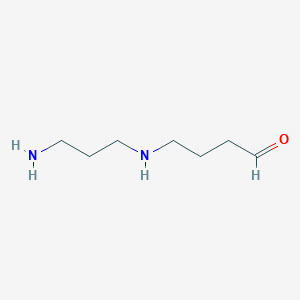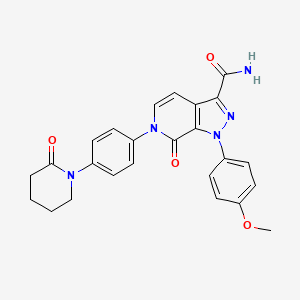
Impureté 1 du clinofibrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clinofibrate Impurity 1 is a chemical compound associated with the drug clinofibrate, which is used primarily as a lipid-lowering agent. Clinofibrate belongs to the class of fibrates, which are known for their ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the blood. Clinofibrate Impurity 1 is one of the by-products or degradation products formed during the synthesis or storage of clinofibrate .
Applications De Recherche Scientifique
Clinofibrate Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of clinofibrate.
Biology: Research on the biological activity of Clinofibrate Impurity 1 helps in understanding its potential effects on biological systems.
Medicine: Studying the impurity can provide insights into the safety and efficacy of clinofibrate as a pharmaceutical agent.
Méthodes De Préparation
The preparation of Clinofibrate Impurity 1 involves several synthetic routes and reaction conditions. One common method includes the photodegradation of clinofibrate in aqueous media under ultraviolet light. This process gradually degrades clinofibrate, resulting in the formation of several photoproducts, including Clinofibrate Impurity 1 . The specific synthetic route involves the elimination of 2-methylbutanoic acid and other photochemical reactions such as decarboxylation .
Analyse Des Réactions Chimiques
Clinofibrate Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of Clinofibrate Impurity 1 is not well-documented, but it is likely related to its parent compound, clinofibrate. Clinofibrate acts by activating peroxisome proliferator-activated receptors, which play a key role in lipid metabolism. These receptors regulate the expression of genes involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels .
Comparaison Avec Des Composés Similaires
Clinofibrate Impurity 1 can be compared with other similar compounds, such as:
Clofibrate: Another fibrate drug with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that is used to lower lipid levels in the blood.
Clinofibrate Impurity 1 is unique due to its specific formation pathway and its role as a degradation product of clinofibrate. Understanding its properties and behavior is crucial for ensuring the safety and efficacy of clinofibrate as a pharmaceutical agent .
Propriétés
Numéro CAS |
30299-29-7 |
|---|---|
Formule moléculaire |
C25H32O4 |
Poids moléculaire |
396.53 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)



